Cas no 2228760-25-4 (3-ethenyl-2-methyl-2H-indazole)

3-ethenyl-2-methyl-2H-indazole 化学的及び物理的性質
名前と識別子
-
- 3-ethenyl-2-methyl-2H-indazole
- 2228760-25-4
- EN300-1801931
-
- インチ: 1S/C10H10N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h3-7H,1H2,2H3
- InChIKey: AWLGWGIDFGBKLA-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C=C)=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 158.084398327g/mol
- どういたいしつりょう: 158.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 17.8Ų
3-ethenyl-2-methyl-2H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801931-10.0g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 10g |
$7065.0 | 2023-06-02 | ||
Enamine | EN300-1801931-5.0g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 5g |
$4764.0 | 2023-06-02 | ||
Enamine | EN300-1801931-0.5g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1801931-0.25g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1801931-2.5g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1801931-0.05g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1801931-10g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1801931-1g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1801931-1.0g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 1g |
$1643.0 | 2023-06-02 | ||
Enamine | EN300-1801931-0.1g |
3-ethenyl-2-methyl-2H-indazole |
2228760-25-4 | 0.1g |
$741.0 | 2023-09-19 |
3-ethenyl-2-methyl-2H-indazole 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
3-ethenyl-2-methyl-2H-indazoleに関する追加情報
3-Ethenyl-2-methyl-2H-indazole (CAS No. 2228760-25-4): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, 3-ethenyl-2-methyl-2H-indazole (CAS No. 2228760-25-4) has emerged as a pivotal compound for researchers and industrial applications alike. This heterocyclic molecule, characterized by its indazole core and ethenyl substituent, offers unique reactivity and structural versatility. Its CAS number 2228760-25-4 is frequently searched in academic databases and chemical catalogs, reflecting its growing importance in pharmaceutical and material science research.
The indazole scaffold is renowned for its bioactivity, making 3-ethenyl-2-methyl-2H-indazole a valuable intermediate in drug discovery. Recent studies highlight its potential in targeting kinase inhibitors and modulating enzymatic pathways, aligning with the current trend of precision medicine and small-molecule therapeutics. Users often query: *"What are the applications of 3-ethenyl-2-methyl-2H-indazole in drug development?"* or *"How to synthesize 3-ethenyl-2-methyl-2H-indazole derivatives?"* These questions underscore the compound's relevance in cutting-edge research.
From a synthetic perspective, the ethenyl group at the 3-position enables diverse functionalization, such as cross-coupling reactions or polymerization. This aligns with the surge in demand for customizable organic frameworks and high-performance polymers. Notably, the methyl group at the 2-position enhances stability, a feature often discussed in forums focused on chemical stability optimization.
Environmental and sustainability concerns have also driven interest in green synthesis routes for 3-ethenyl-2-methyl-2H-indazole. Researchers are exploring catalytic methods to reduce waste, addressing queries like *"Is 3-ethenyl-2-methyl-2H-indazole synthesis eco-friendly?"* Such efforts resonate with the broader push for sustainable chemistry.
In material science, this compound's π-conjugated system attracts attention for organic electronics and luminescent materials. Searches for *"3-ethenyl-2-methyl-2H-indazole OLED applications"* reflect its potential in next-gen displays. Its structural analogs are also investigated for photocatalysis, tying into the renewable energy boom.
To conclude, 3-ethenyl-2-methyl-2H-indazole (CAS 2228760-25-4) exemplifies innovation at the intersection of chemistry and technology. Its multifaceted applications—from drug design to advanced materials—ensure its continued prominence in scientific discourse and industrial R&D.
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